Characteristic MSH-Tetrapeptide

Melanocortin Receptors Binding Affinity Structure-Activity Relationship

The Characteristic MSH-Tetrapeptide (CAS 4289-02-5, sequence Ac-His-DPhe-Arg-Trp-NH₂) represents the minimal conserved active core of α-melanocyte-stimulating hormone (α-MSH), corresponding to residues 6-9 with a critical D-Phe stereochemical modification. As the foundational pharmacophore for melanocortin receptor engagement, this tetrapeptide serves as a validated scaffold for structure-activity relationship studies and a reference standard for evaluating peptide stability and receptor binding in both dermatological and metabolic research contexts.

Molecular Formula C32H40N10O5
Molecular Weight 644.7 g/mol
Cat. No. B12108436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCharacteristic MSH-Tetrapeptide
Molecular FormulaC32H40N10O5
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)
InChIKeyCAYNQHPLZNPBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characteristic MSH-Tetrapeptide: Procurement Guide for the Minimal Melanocortin Pharmacophore (Ac-His-DPhe-Arg-Trp-NH₂)


The Characteristic MSH-Tetrapeptide (CAS 4289-02-5, sequence Ac-His-DPhe-Arg-Trp-NH₂) represents the minimal conserved active core of α-melanocyte-stimulating hormone (α-MSH), corresponding to residues 6-9 with a critical D-Phe stereochemical modification [1]. As the foundational pharmacophore for melanocortin receptor engagement, this tetrapeptide serves as a validated scaffold for structure-activity relationship studies and a reference standard for evaluating peptide stability and receptor binding in both dermatological and metabolic research contexts [2].

MSH-Tetrapeptide Procurement: Why Generic Substitution with α-MSH or Tripeptide Fragments Fails


Generic substitution of the MSH-Tetrapeptide with full-length α-MSH or truncated tripeptide fragments is scientifically invalid due to fundamental differences in receptor binding and functional efficacy. Full-length α-MSH, while the endogenous ligand, exhibits a broader receptor subtype activation profile and significantly different in vitro stability due to its larger, less constrained structure [1]. Conversely, tripeptide analogs lacking the N-terminal His residue (e.g., Ac-DPhe-Arg-Trp-NH₂) show a marked reduction in binding affinity, with a >3-fold loss of potency at hMC4R [2]. The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ occupies a unique position as the minimal sequence that retains nanomolar-to-micromolar agonist activity at both hMC1R and hMC4R, making it an irreplaceable reference standard for selectivity profiling and scaffold optimization [3].

Characteristic MSH-Tetrapeptide: Quantitative Differentiation Evidence Against Key Comparators


hMC1R and hMC4R Binding Affinity of MSH-Tetrapeptide vs. α-MSH and Tripeptide Analogs

The MSH-Tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ exhibits a defined dual-receptor binding profile with sub-micromolar affinity at hMC1R (0.6 μM) and low micromolar affinity at hMC4R (1.2 μM), establishing it as a minimal agonist with measurable activity at both receptors [1]. In contrast, the native α-MSH peptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) possesses nanomolar potency across all melanocortin receptors, while a related tripeptide Ac-DPhe-Arg-Trp-NH₂ shows a 3.3-fold reduction in hMC4R affinity (2.0 μM) and complete loss of hMC1R binding [2].

Melanocortin Receptors Binding Affinity Structure-Activity Relationship

Functional Agonist Activity: MSH-Tetrapeptide EC₅₀ vs. Cyclic Lactam MT-II

The functional potency of the MSH-Tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ was evaluated alongside the highly potent cyclic lactam analogue MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂) using a cAMP accumulation assay [1]. While MT-II displays sub-nanomolar EC₅₀ values (hMC1R: 1.02 nM; hMC4R: 2.1 nM), the linear tetrapeptide exhibits a predictable and measurable drop in potency, yielding EC₅₀ values of approximately 10 nM at mouse MC4R [2]. This quantifiable difference confirms the tetrapeptide as a less potent but structurally simpler comparator for mechanistic studies.

cAMP Accumulation Functional Assay Melanocortin Agonism

Receptor Subtype Selectivity: MSH-Tetrapeptide vs. D-Trp⁹ Modified Analog

A single stereochemical modification at the Trp⁹ position from L-Trp to D-Trp dramatically alters the receptor selectivity profile of the MSH-tetrapeptide [1]. The target compound Ac-His-DPhe-Arg-Trp-NH₂ (with L-Trp) shows dual hMC1R/hMC4R activity. In contrast, the D-Trp analog Ac-His-Phe-Arg-DTrp-NH₂ exhibits a 10.5-fold lower affinity for hMC1R (6.3 μM) but gains a notable degree of subtype selectivity, showing only 7% binding to hMC3R and 11% to hMC5R at 10 μM [2].

Receptor Selectivity hMC3R hMC5R Off-Target Binding

Cellular Protection Efficacy: MSH-Tetrapeptide vs. α-MSH in UV-Induced DNA Damage Repair

In a functional cellular model of UV-induced damage, the MSH-Tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ was compared directly to the native hormone α-MSH for its ability to stimulate tyrosinase activity (a proxy for melanogenesis) and enhance DNA photoproduct repair in human melanocytes [1]. The study demonstrated that the tetrapeptide was less potent than α-MSH in stimulating tyrosinase activity; however, N-terminally modified analogs of the same tetrapeptide core (e.g., 4-Phenylbutyryl-His-DPhe-Arg-Trp-NH₂) were shown to be more potent than α-MSH, with EC₅₀ values of 0.16 and 0.18 nM [2].

DNA Photoproduct Repair Melanogenesis Oxidative Stress Photoprotection

Characteristic MSH-Tetrapeptide: Evidence-Backed Application Scenarios for Procurement


Reference Standard for Melanocortin Receptor Binding Assays

Given its well-defined dual-receptor affinity for hMC1R (0.6 μM) and hMC4R (1.2 μM), the MSH-Tetrapeptide serves as an ideal reference standard for competitive binding assays. Its moderate affinity allows for accurate quantification of both high- and low-potency test compounds without saturating the assay window. [1]

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies

The linear, four-amino-acid structure of Ac-His-DPhe-Arg-Trp-NH₂ is the minimal pharmacophore for melanocortin activity. Its ~10 nM functional potency at mMC4R provides a quantifiable baseline from which the effects of cyclization, N-terminal capping, or amino acid substitutions can be precisely measured. [2]

Control Compound for Photoprotection and Melanogenesis Research

In cellular models of UV-induced DNA damage, this tetrapeptide has been directly compared to full-length α-MSH and more potent N-terminal modified analogs. It is the essential control for quantifying the enhanced efficacy of novel photoprotective melanocortin analogs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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